molecular formula C21H16N4O3S2 B2382680 3-(methylthio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide CAS No. 886939-03-3

3-(methylthio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B2382680
CAS No.: 886939-03-3
M. Wt: 436.5
InChI Key: JKPCTTVHCPIBQP-UHFFFAOYSA-N
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Description

This chemical entity, 3-(methylthio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide, is a sophisticated synthetic small molecule designed for advanced pharmacological and biochemical research. It is built around a nitrobenzothiazole core , a scaffold extensively documented in scientific literature for its potent and diverse biological activities . The molecular architecture incorporates a 6-nitrobenzothiazole unit, a moiety known to be critical for antimicrobial potency, particularly against challenging biofilm-forming pathogens like Staphylococcus epidermidis and Pseudomonas aeruginosa . The structure is further modified with a pyridinylmethyl group and a 3-(methylthio)benzamide side chain, which may enhance target binding affinity and modulate the compound's physicochemical properties. Compounds featuring the benzothiazole nucleus have demonstrated significant promise in anti-cancer drug discovery efforts. Research indicates that benzothiazole derivatives can function as ligands for therapeutic targets such as the Retinoid X Receptor alpha (RXRα), and can induce anti-proliferative effects in cancer cell lines, including MDA-MB-231 breast cancer cells, by mechanisms such as cell cycle arrest at the G2/M phase . Furthermore, the (thio)urea-benzothiazole hybrid structure is a recognized pharmacophore in medicinal chemistry, with analogs being investigated for applications ranging from antiviral to anticancer therapies . This product is supplied For Research Use Only (RUO) and is strictly intended for laboratory investigations. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers are encouraged to utilize this compound in exploratory studies aimed at elucidating novel mechanisms of action, profiling biological activity against resistant pathogens, and developing next-generation targeted therapies.

Properties

IUPAC Name

3-methylsulfanyl-N-(6-nitro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O3S2/c1-29-17-7-4-5-14(11-17)20(26)24(13-15-6-2-3-10-22-15)21-23-18-9-8-16(25(27)28)12-19(18)30-21/h2-12H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKPCTTVHCPIBQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methylthio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide typically involves multi-step organic reactions:

    Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core. This can be achieved by reacting a suitable benzoyl chloride with an amine under basic conditions.

    Introduction of the Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction using a thiol reagent such as methylthiol.

    Attachment of the Nitrobenzo[d]thiazolyl Moiety: This step involves the formation of the benzo[d]thiazole ring, which can be synthesized through a cyclization reaction involving a nitro-substituted aromatic amine and a suitable sulfur source.

    Addition of the Pyridin-2-ylmethyl Group: The final step is the alkylation of the benzamide with a pyridin-2-ylmethyl halide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine under catalytic hydrogenation or using reducing agents like tin(II) chloride.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction: Catalytic hydrogenation with palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride in hydrochloric acid.

    Substitution: Halogenating agents, nitrating agents, and various nucleophiles can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides and thiazoles.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it useful in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, anticancer, or enzyme inhibitory properties. Studies could focus on its interactions with biological macromolecules and its potential as a lead compound in drug discovery.

Medicine

In medicinal chemistry, the compound’s structure suggests potential pharmacological applications. It could be investigated for its ability to interact with specific biological targets, such as enzymes or receptors, and its efficacy in treating various diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers, dyes, or electronic materials. Its unique structure may impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of 3-(methylthio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The nitro group could be involved in redox reactions, while the thiazole and pyridine rings might facilitate binding to specific molecular targets.

Comparison with Similar Compounds

Structural Analogues of the Benzothiazole Core
Compound Name Substituents on Benzothiazole Key Features Biological Relevance Reference
N-(6-Nitrobenzo[d]thiazol-2-yl)benzamide 6-NO₂ Lacks pyridinylmethyl and methylthio groups; simpler structure. Studied for corrosion inhibition .
Nitazoxanide 5-NO₂ (thiazole) Antiparasitic drug with a nitro-thiazole and acetyloxybenzamide. Broad-spectrum antiparasitic activity .
Compounds 4a–4d () 6-NO₂ Feature benzylidene-thiazolidinone moieties linked to nitrobenzothiazole. VEGFR-2 inhibitors; antitumor potential .

Key Observations :

  • The 6-nitro group on benzothiazole is shared with Nitazoxanide and compounds in , suggesting a role in enhancing electrophilicity for target binding .
  • Substitution at the 2-position of benzothiazole (e.g., pyridinylmethyl in the target compound vs. acetyloxy in Nitazoxanide) dictates target specificity.
Substituents on the Benzamide Ring
Compound Name Benzamide Substituents Impact on Properties Reference
N-(Benzo[d]thiazol-2-yl)-4-chlorobenzamide (1.2e) 4-Cl Increased polarity; higher melting point (202–212°C) .
N-(Benzo[d]thiazol-2-yl)-2-methylbenzamide (1.2c) 2-CH₃ Enhanced lipophilicity; lower solubility .
Target Compound 3-SMe Methylthio group improves membrane permeability and oxidative stability.

Key Observations :

Pyridinylmethyl and Related Moieties
Compound Name Pyridine Substituent Functional Role Reference
4d () Pyridin-3-yl Modulates steric bulk; influences binding to kinase targets .
Target Compound Pyridin-2-ylmethyl The 2-position nitrogen enables hydrogen bonding; may enhance bioavailability.

Key Observations :

  • Pyridin-2-ylmethyl substitution (vs.

Biological Activity

3-(methylthio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide, also known by its CAS number 886939-21-5, is a compound of interest due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and therapeutic applications based on diverse research findings.

The compound has the molecular formula C21H16N4O3S2C_{21}H_{16}N_{4}O_{3}S_{2} and a molecular weight of 436.5 g/mol. Its structure includes a methylthio group and a nitro substituent on a benzothiazole core, which enhances its biological reactivity compared to similar compounds.

PropertyValue
Molecular FormulaC21H16N4O3S2C_{21}H_{16}N_{4}O_{3}S_{2}
Molecular Weight436.5 g/mol
CAS Number886939-21-5

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzothiazole derivatives, including this compound. In vitro assays demonstrated that it exhibits significant cytotoxic effects against various cancer cell lines. For example, compounds with similar structures showed IC50 values ranging from 6.26 μM to 20.46 μM in different assay formats, indicating promising antitumor activity .

The mechanism of action for this compound likely involves the inhibition of specific cellular pathways associated with cancer proliferation. Similar benzothiazole derivatives have been shown to bind to DNA, particularly within the minor groove, which could lead to disruptions in replication and transcription processes . The presence of the nitro group may enhance this interaction, potentially leading to increased efficacy against tumor cells.

Antimicrobial Activity

In addition to its antitumor properties, this compound may also exhibit antimicrobial activity. Benzothiazole derivatives have been previously noted for their effectiveness against various microbial strains, suggesting that this compound could serve as a potential antimicrobial agent .

Case Studies

  • Antitumor Efficacy : A study involving a series of benzothiazole derivatives demonstrated that modifications in the substituents significantly influenced their antitumor activity. The compound's structural features were correlated with enhanced binding affinity to tumor-associated targets .
  • Antimicrobial Testing : In another investigation, a range of synthesized benzothiazole compounds were tested against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited lower Minimum Inhibitory Concentration (MIC) values compared to standard reference drugs, reinforcing the potential of these compounds in treating infections .

Q & A

Q. What are the optimal synthetic routes for 3-(methylthio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution, amide coupling, and nitration. Key steps include:
  • Nitration : Introduction of the nitro group to the benzo[d]thiazole ring under controlled HNO₃/H₂SO₄ conditions at 0–5°C to avoid over-nitration .
  • Methylthio incorporation : Reaction with methanethiol or methyl disulfide in the presence of a base (e.g., K₂CO₃) in DMF at 80°C .
  • Amide coupling : Use of coupling agents like EDC/HOBt for the pyridin-2-ylmethylbenzamide moiety .
    Yield optimization requires precise control of temperature, solvent polarity (e.g., DCM vs. DMF), and stoichiometric ratios. Purity is confirmed via HPLC (>95%) and NMR .

Q. How is the structure of this compound confirmed using spectroscopic methods?

  • Methodological Answer :
  • 1H/13C NMR : Peaks at δ 8.2–8.5 ppm confirm aromatic protons on the nitrobenzo[d]thiazole ring, while δ 4.5–5.0 ppm signals correspond to the pyridin-2-ylmethyl group. The methylthio (-SMe) group appears as a singlet near δ 2.5 ppm .
  • Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ matches the calculated molecular weight (e.g., m/z 466.12 for C₂₁H₁₈N₄O₂S₂) .
  • IR Spectroscopy : Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~1520 cm⁻¹ (nitro group) validate functional groups .

Advanced Research Questions

Q. How can computational modeling predict the interaction of this compound with biological targets (e.g., kinases or receptors)?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to simulate binding poses. For example, the nitro group may form hydrogen bonds with catalytic lysine residues in kinase active sites, while the pyridinylmethyl group enhances solubility and membrane permeability .
  • MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories in GROMACS. Key metrics include RMSD (<2 Å) and binding free energy (ΔG ≤ -8 kcal/mol) .
  • Pharmacophore Mapping : Identify critical features like hydrogen bond acceptors (nitro group) and hydrophobic regions (benzamide core) .

Q. What strategies resolve contradictions in biological activity data across different studies (e.g., IC₅₀ variability in enzyme inhibition assays)?

  • Methodological Answer :
  • Assay Standardization : Control variables such as buffer pH (e.g., 7.4 vs. 6.5), ATP concentration (for kinase assays), and incubation time .
  • Dose-Response Curves : Use 8–12 concentration points to calculate accurate IC₅₀ values. Replicate experiments (n ≥ 3) to assess statistical significance .
  • Off-Target Screening : Employ proteome-wide profiling (e.g., KINOMEscan) to identify non-specific binding, which may explain discrepancies .

Q. How does the methylthio (-SMe) substituent influence metabolic stability and pharmacokinetics?

  • Methodological Answer :
  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor demethylation via LC-MS. The -SMe group reduces CYP3A4-mediated oxidation compared to -OMe analogs .
  • LogP Measurement : Determine octanol-water partitioning (e.g., LogP = 3.2) to assess lipophilicity. Higher LogP correlates with improved membrane permeability but may increase hepatotoxicity risk .
  • Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction (fu ≥ 5% indicates favorable bioavailability) .

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